N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide
Overview
Description
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(2,5-dioxo-1-pyrrolidinyl)acetamide is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Scientific Research Applications
Metabolic Stability Enhancement
Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors has led to the examination of various heterocyclic analogues to improve metabolic stability. These studies aim to mitigate metabolic deacetylation issues observed with compounds possessing benzothiazole rings, thereby enhancing their pharmacological efficacy and stability (Stec et al., 2011).
Antimicrobial Applications
Compounds derived from benzothiazole acetamide structures have been evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit effectiveness against pathogenic bacteria and Candida species, highlighting their potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Antioxidant Properties
The synthesis of novel N-substituted benzyl/phenyl acetamides incorporating the benzothiazole moiety has been explored for their antioxidant activities. Preliminary evaluations indicate that these compounds possess moderate to significant radical scavenging activity, suggesting their potential utility in oxidative stress-related therapeutic applications (Ahmad et al., 2012).
Acid-Base Characterization
The acidity constants of newly synthesized benzothiazole acetamide derivatives have been determined through UV spectroscopic studies. Understanding the acid-base properties of these compounds is crucial for their application in drug design and pharmacokinetic modeling (Duran & Canbaz, 2013).
Anti-inflammatory and Kinase Inhibition
Benzothiazole and benzoxazole derivatives have been synthesized and evaluated for their anti-inflammatory activity and p38α MAP kinase inhibition. Such studies are essential for the development of new therapeutic agents targeting inflammation and related pathways (Tariq et al., 2018).
properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-15(2)5-8-13(9(19)6-15)23-14(16-8)17-10(20)7-18-11(21)3-4-12(18)22/h3-7H2,1-2H3,(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZYJSPZSKETNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CN3C(=O)CCC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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